3-Chloro-10lambda~4~-thioxanthene-9,10-dione
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Overview
Description
3-Chloro-10lambda~4~-thioxanthene-9,10-dione is a heterocyclic compound that contains sulfur and chlorine atoms It is a derivative of thioxanthene, which is known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10lambda~4~-thioxanthene-9,10-dione typically involves the chlorination of thioxanthene-9,10-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-10lambda~4~-thioxanthene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thioxanthene derivatives with different oxidation states.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioxanthene derivatives .
Scientific Research Applications
3-Chloro-10lambda~4~-thioxanthene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-10lambda~4~-thioxanthene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thioxanthene-9,10-dione: The parent compound without the chlorine atom.
10-Chlorothioxanthene: A similar compound with the chlorine atom at a different position.
Thioxanthene-9,10-sulfone: An oxidized derivative of thioxanthene-9,10-dione.
Uniqueness
3-Chloro-10lambda~4~-thioxanthene-9,10-dione is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for various applications, as it can be selectively modified to achieve desired properties .
Properties
CAS No. |
920283-98-3 |
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Molecular Formula |
C13H7ClO2S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
3-chloro-10-oxothioxanthen-9-one |
InChI |
InChI=1S/C13H7ClO2S/c14-8-5-6-10-12(7-8)17(16)11-4-2-1-3-9(11)13(10)15/h1-7H |
InChI Key |
KBHKFDLYGJHXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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